molecular formula C15H15N B14079894 Benzenamine, N-[(2,6-dimethylphenyl)methylene]- CAS No. 10228-78-1

Benzenamine, N-[(2,6-dimethylphenyl)methylene]-

Cat. No.: B14079894
CAS No.: 10228-78-1
M. Wt: 209.29 g/mol
InChI Key: OHCCCYACFZIPNT-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2,6-dimethylphenyl)methylene]- is an organic compound with the molecular formula C15H15N It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 2,6-dimethylphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- typically involves the condensation reaction between benzenamine and 2,6-dimethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2,6-dimethylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Benzenamine and 2,6-dimethylbenzaldehyde.

    Substitution: Various substituted benzenamine derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenamine, N-[(2,6-dimethylphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2,6-dimethylphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the 2,6-dimethyl groups.

    Benzenamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen instead of the 2,6-dimethylphenylmethylene group.

Uniqueness

Benzenamine, N-[(2,6-dimethylphenyl)methylene]- is unique due to the presence of the 2,6-dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

CAS No.

10228-78-1

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H15N/c1-12-7-6-8-13(2)15(12)11-16-14-9-4-3-5-10-14/h3-11H,1-2H3

InChI Key

OHCCCYACFZIPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C=NC2=CC=CC=C2

Origin of Product

United States

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